molecular formula C38H60N8O11 B12612793 L-Isoleucyl-L-tyrosyl-L-prolyl-L-serylglycyl-L-valyl-L-isoleucylglycine CAS No. 915950-28-6

L-Isoleucyl-L-tyrosyl-L-prolyl-L-serylglycyl-L-valyl-L-isoleucylglycine

Cat. No.: B12612793
CAS No.: 915950-28-6
M. Wt: 804.9 g/mol
InChI Key: WTYYMSCDLRHJSW-NQTBHBJXSA-N
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Description

L-Isoleucyl-L-tyrosyl-L-prolyl-L-serylglycyl-L-valyl-L-isoleucylglycine is a peptide compound composed of eight amino acids. Peptides like this one are often studied for their potential biological activities and therapeutic applications. This compound is of interest due to its unique sequence and potential interactions with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucyl-L-tyrosyl-L-prolyl-L-serylglycyl-L-valyl-L-isoleucylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC in the presence of a base such as DIPEA.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of peptides with high purity.

Chemical Reactions Analysis

Types of Reactions

L-Isoleucyl-L-tyrosyl-L-prolyl-L-serylglycyl-L-valyl-L-isoleucylglycine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.

    Reduction: Peptide bonds are generally stable to reduction, but specific side chains may be reduced under certain conditions.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Reduction: Reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) are commonly used.

    Substitution: Amino acid derivatives and coupling reagents are used in SPPS to introduce substitutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to dityrosine formation, while substitution reactions can yield peptide analogs with modified sequences.

Scientific Research Applications

L-Isoleucyl-L-tyrosyl-L-prolyl-L-serylglycyl-L-valyl-L-isoleucylglycine has several scientific research applications:

    Chemistry: Studied for its unique sequence and potential to form stable secondary structures.

    Biology: Investigated for its interactions with enzymes and receptors, which can provide insights into protein-protein interactions.

    Medicine: Potential therapeutic applications, including as a drug candidate for targeting specific biological pathways.

    Industry: Used in the development of peptide-based materials and as a model compound for studying peptide synthesis and modification techniques.

Mechanism of Action

The mechanism of action of L-Isoleucyl-L-tyrosyl-L-prolyl-L-serylglycyl-L-valyl-L-isoleucylglycine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, peptides with similar sequences have been shown to inhibit enzymes or bind to receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    L-Valyl-L-prolyl-L-proline: Another tripeptide with angiotensin-converting enzyme inhibitory activity.

    L-Isoleucyl-L-prolyl-L-proline: Similar in structure and function, also known for its biological activity.

Uniqueness

L-Isoleucyl-L-tyrosyl-L-prolyl-L-serylglycyl-L-valyl-L-isoleucylglycine is unique due to its specific sequence, which may confer distinct biological activities and interactions compared to other peptides. Its combination of amino acids can result in unique structural and functional properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

915950-28-6

Molecular Formula

C38H60N8O11

Molecular Weight

804.9 g/mol

IUPAC Name

2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]acetic acid

InChI

InChI=1S/C38H60N8O11/c1-7-21(5)30(39)35(54)42-25(16-23-11-13-24(48)14-12-23)38(57)46-15-9-10-27(46)34(53)43-26(19-47)33(52)40-17-28(49)44-31(20(3)4)37(56)45-32(22(6)8-2)36(55)41-18-29(50)51/h11-14,20-22,25-27,30-32,47-48H,7-10,15-19,39H2,1-6H3,(H,40,52)(H,41,55)(H,42,54)(H,43,53)(H,44,49)(H,45,56)(H,50,51)/t21-,22-,25-,26-,27-,30-,31-,32-/m0/s1

InChI Key

WTYYMSCDLRHJSW-NQTBHBJXSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NCC(=O)O)N

Origin of Product

United States

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